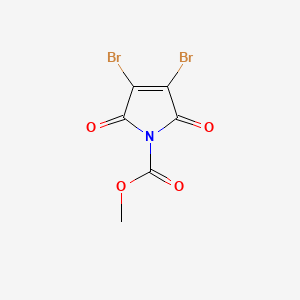

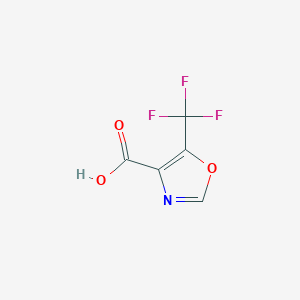

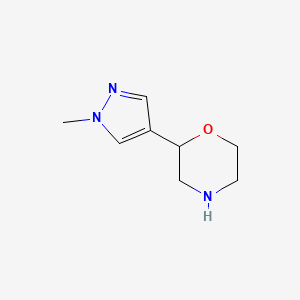

![molecular formula C8H9F2N3O2 B1457337 Ácido 3-(difluorometil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico CAS No. 1394042-15-9](/img/structure/B1457337.png)

Ácido 3-(difluorometil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico

Descripción general

Descripción

“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1247060-64-5. It has a molecular weight of 213.14 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds involves processes like the Dimroth rearrangement, which is the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2N3O2/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7/h1-3,6H,(H,14,15) and the InChI key is CMRYYTDJRPPXJO-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Química Medicinal

Este compuesto es parte de una biblioteca enfocada de pequeñas moléculas de 5,6,7,8-tetrahidro [1,2,4]triazolo- [4,3-a]piracinas . Estas moléculas son bloques de construcción importantes en la química medicinal . Proporcionan acceso rápido y multigramos a derivados diana a partir de reactivos comerciales no costosos .

Actividad Antifúngica

Se ha demostrado que los anillos de triazolopiridina, que contiene este compuesto, poseen actividad antifúngica . Esto los hace potencialmente útiles en el desarrollo de nuevos fármacos antifúngicos .

Propiedades Neuroprotectoras

El anillo de triazolopiridina también se ha asociado con propiedades neuroprotectoras . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas .

Actividad Antibacteriana

Además de sus propiedades antifúngicas, se ha demostrado que el anillo de triazolopiridina tiene actividad antibacteriana . Esto podría ser útil en el desarrollo de nuevos antibióticos .

Propiedades Herbicidas

Se ha demostrado que el anillo de triazolopiridina tiene propiedades herbicidas . Esto sugiere posibles aplicaciones en agricultura para el control de malezas .

Potenciales Objetivo Terapéuticos

Las isoformas de proteínas de unión a ácidos grasos (FABP), FABP4 y FABP5, se han reconocido como posibles objetivos terapéuticos para algunos trastornos, como la dislipidemia, la enfermedad coronaria y la diabetes . El anillo de triazolopiridina podría interactuar potencialmente con estos objetivos .

Inhibición del Crecimiento Parasitario

Los objetivos involucrados en los procesos de crecimiento parasitario pueden ser inhibidos, lo que puede usarse para inhibir el crecimiento parasitario . El anillo de triazolopiridina podría interactuar potencialmente con estos objetivos .

Desarrollo de Fármacos

El núcleo de triazol está presente como un componente estructural central en varias clases de fármacos . Esto incluye fármacos antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos . Esto sugiere que el compuesto podría ser un andamiaje útil en el desarrollo de nuevos fármacos .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of action

Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that “3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” might also interact with certain enzymes or receptors in the body.

Mode of action

Triazole compounds in general show versatile biological activities due to their ability to bind with various enzymes and receptors .

Biochemical pathways

Triazole compounds are known to affect a wide range of biological activities, suggesting that they might interact with multiple biochemical pathways .

Result of action

Given the wide range of biological activities shown by triazole compounds, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with kinases, which are essential for cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, leading to altered biochemical pathways.

Cellular Effects

The effects of 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown potential in modulating the activity of c-Met kinase, which plays a role in cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may lead to toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O2/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7/h4,6H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZZIJAHOJMTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

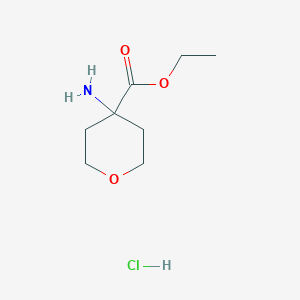

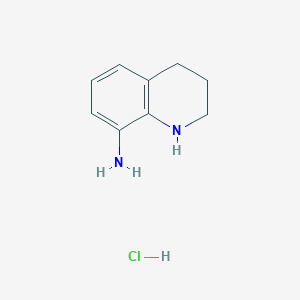

![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)

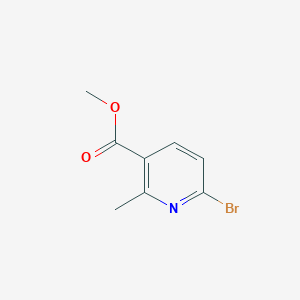

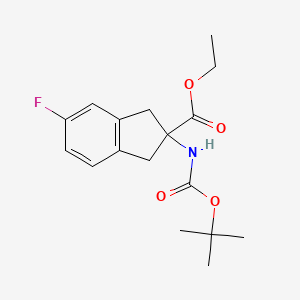

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)

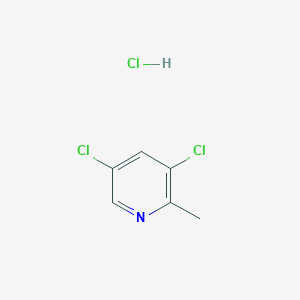

![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)